![molecular formula C23H21FN2O2S B2621618 1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689740-20-3](/img/no-structure.png)

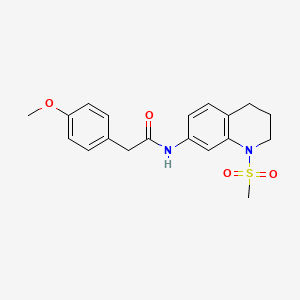

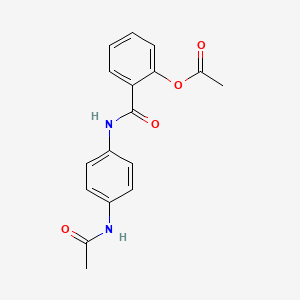

1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of heterocycles containing thienopyrimidine system . Thienopyrimidines are of great importance due to their remarkable biological activity for use as potential drugs .

Synthesis Analysis

The synthesis of thienopyrimidines often involves reactions of iminophosphorane with aromatic isocyanates . The carbodiimides obtained from these reactions are then reacted with secondary amines to give the desired thienopyrimidinones . The reactions of carbodiimides with phenols or ROH in the presence of the catalytic amount of K2CO3 or RONa gave 2-aryloxy- or 2-alkoxy-thienopyrimidinones .

Molecular Structure Analysis

Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thienopyrimidines have been investigated . The effects of the nucleophiles on cyclization have been studied .

科学的研究の応用

- FBEZF exhibits bactericidal properties, making it relevant for controlling bacterial diseases in crops. Researchers have studied its degradation kinetics in water, including hydrolysis and photolysis. The half-lives under different conditions were determined, and the degradation mechanism was proposed .

- FBEZF serves as a starting reagent in the synthesis of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives .

- Related pyrazolo[3,4-d]pyrimidine compounds have shown cytotoxic activity against cancer cell lines .

- FBEZF, due to its steric hindrance and weak Lewis basic center, has been used as a solvent in lithium-ion batteries. It modifies ion–dipole interactions and enhances coulombic attraction .

Bactericide and Water Treatment

Synthetic Chemistry

Anticancer Research

Solvent Design for Lithium-Ion Batteries

作用機序

While the specific mechanism of action for “1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is not mentioned in the search results, thienopyrimidines have been reported to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ring system followed by the addition of the 4-fluorobenzyl and 2-phenylethyl groups.", "Starting Materials": [ "2,4-pentanedione", "methyl acetoacetate", "4-methylthiophen-2-amine", "4-fluorobenzyl chloride", "2-phenylethyl bromide", "potassium carbonate", "acetic acid", "sodium hydroxide", "ethanol", "diethyl ether", "dichloromethane", "hexane" ], "Reaction": [ "Synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ring system:", "Step 1: Condensation of 2,4-pentanedione and methyl acetoacetate in the presence of sodium hydroxide to form 5,6-dimethyl-3-oxohept-4-enoic acid.", "Step 2: Cyclization of 5,6-dimethyl-3-oxohept-4-enoic acid with 4-methylthiophen-2-amine in the presence of acetic acid to form 5,6-dimethyl-3-(4-methylthiophen-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Addition of 4-fluorobenzyl and 2-phenylethyl groups:", "Step 3: Alkylation of 5,6-dimethyl-3-(4-methylthiophen-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 4-fluorobenzyl chloride in the presence of potassium carbonate and dichloromethane to form 1-(4-fluorobenzyl)-5,6-dimethyl-3-(4-methylthiophen-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 4: Alkylation of 1-(4-fluorobenzyl)-5,6-dimethyl-3-(4-methylthiophen-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 2-phenylethyl bromide in the presence of potassium carbonate and dimethylformamide to form 1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 5: Purification of the final product by recrystallization from ethanol and hexane." ] } | |

CAS番号 |

689740-20-3 |

製品名 |

1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |

分子式 |

C23H21FN2O2S |

分子量 |

408.49 |

IUPAC名 |

1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H21FN2O2S/c1-15-16(2)29-22-20(15)21(27)25(13-12-17-6-4-3-5-7-17)23(28)26(22)14-18-8-10-19(24)11-9-18/h3-11H,12-14H2,1-2H3 |

InChIキー |

ZHYAVJSCBDVZJX-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CCC4=CC=CC=C4)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2621536.png)

![2-[4-(Methylethyl)phenyl]-2-morpholin-4-ylethylamine](/img/structure/B2621538.png)

![[4-(Trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride](/img/structure/B2621541.png)

![N-[2-(1-Adamantyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B2621550.png)

![2,4-dichloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2621553.png)

![2,2,6-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2621556.png)

![3-[(3,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2621558.png)